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Compound of Interest

Compound Name: (±)-LY-426965 dihydrochloride

Cat. No.: B1675695 Get Quote

(±)-LY-426965 Dihydrochloride: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor

antagonist.[1] As a racemic mixture, it comprises the more active (S)-(+)-enantiomer and the

less active (R)-(-)-enantiomer.[1][2] This compound has been investigated for its potential

therapeutic applications in neuropsychiatric disorders. This technical guide provides a detailed

overview of its chemical properties, structure, and the experimental methodologies used for its

characterization.

Chemical Properties and Structure
(±)-LY-426965 dihydrochloride is the salt form of the parent compound, enhancing its stability

and solubility for research purposes.[1] While specific experimental values for melting point and

pKa are not readily available in public literature, the following tables summarize its key

chemical and structural identifiers.

Table 1: Chemical Properties of (±)-LY-426965 Dihydrochloride
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Property Value Source(s)

Molecular Formula C28H38N2O2 · 2HCl [2][3]

Molecular Weight 507.54 g/mol [2][3]

CAS Number 228418-81-3 [2][4]

Appearance Solid [4]

Solubility Soluble in DMSO [2][4]

Table 2: Structural Information of LY-426965 (Parent Compound)

Identifier Value Source(s)

IUPAC Name

1-Cyclohexyl-4-[4-(2-

methoxyphenyl)piperazin-1-

yl]-2-phenyl-butan-1-one

[2]

SMILES

C1CCC(CC1)C(=O)C(CC2CC

N(CC2)C3=CC=CC=C3OC)C4

=CC=CC=C4

N/A

InChI Key N/A N/A

Experimental Protocols
Enantioselective Synthesis of LY-426965
A key challenge in the synthesis of LY-426965 is the stereoselective formation of the

quaternary carbon center. An effective method involves a catalytic enantioselective allylation.[5]

Methodology:

Preparation of the Allylic Precursor: The synthesis begins with the preparation of a 3,3-

disubstituted allyltrichlorosilane.

Asymmetric Allylation: A chiral bisphosphoramide is used as a catalyst for the

enantioselective addition of the allyltrichlorosilane to an appropriate aldehyde (e.g.,
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cyclohexanecarboxaldehyde). This step establishes the stereogenic quaternary center with

high diastereoselectivity and enantioselectivity.[5]

Functional Group Transformations: The resulting allylation product undergoes a series of

functional group manipulations to yield the final LY-426965 structure.

Enantioselective Synthesis Workflow

3,3-Disubstituted
Allyltrichlorosilane

Catalytic Enantioselective
AllylationCyclohexanecarboxaldehyde

Chiral Bisphosphoramide
Catalyst

Adduct with
Quaternary Center

Functional Group
Transformations LY-426965

Click to download full resolution via product page

A simplified workflow for the enantioselective synthesis of LY-426965.

GTPγS Binding Assay for 5-HT1A Receptor Antagonism
The functional activity of (±)-LY-426965 as a 5-HT1A receptor antagonist can be quantified

using a [35S]GTPγS binding assay. This assay measures the extent to which the compound

inhibits agonist-stimulated G-protein activation.

Methodology:

Membrane Preparation: Prepare cell membranes from a source rich in 5-HT1A receptors

(e.g., CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue).
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Assay Buffer: Utilize an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM

MgCl2, 1 mM EDTA, pH 7.4).

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a 5-

HT1A receptor agonist (e.g., 8-OH-DPAT), varying concentrations of (±)-LY-426965, and

[35S]GTPγS.

Termination and Filtration: After incubation, terminate the reaction by rapid filtration through

glass fiber filters to separate bound from free [35S]GTPγS.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the IC50 value of (±)-LY-426965 by plotting the percentage

inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the

antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.
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GTPγS Binding Assay Workflow

Prepare 5-HT1A Receptor-
Rich Membranes

Incubate:
Membranes + Agonist +

(±)-LY-426965 + [35S]GTPγS

Rapid Filtration
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A generalized workflow for the GTPγS binding assay.

Chiral HPLC for Enantiomeric Separation
To resolve the (S)-(+)- and (R)-(-)-enantiomers of LY-426965, a chiral High-Performance Liquid

Chromatography (HPLC) method is employed.

Methodology:

Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on a

polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.
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Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography, a

mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g.,

isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g.,

diethylamine) can improve peak shape.

Detection: Use a UV detector set to a wavelength where both enantiomers exhibit strong

absorbance.

Analysis: Inject a solution of (±)-LY-426965 dihydrochloride onto the column and monitor

the elution profile. The two enantiomers will have different retention times, allowing for their

separation and quantification.

Signaling Pathways
(±)-LY-426965 exerts its pharmacological effects by antagonizing the 5-HT1A receptor, which is

a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

Mechanism of Action:

As a full antagonist, LY-426965 binds to the 5-HT1A receptor but does not elicit an intracellular

response.[1] Instead, it blocks the binding of the endogenous agonist, serotonin, thereby

preventing the activation of downstream signaling cascades.

Downstream Effects:

The activation of 5-HT1A receptors by an agonist typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] Additionally, 5-

HT1A receptor activation can modulate the activity of ion channels, such as promoting the

opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting

voltage-gated calcium channels.[6] By blocking these actions, (±)-LY-426965 is expected to

prevent the agonist-induced decrease in cAMP and the modulation of these ion channels. The

antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in the firing rate of

serotonergic neurons.
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5-HT1A Receptor Signaling and Antagonism by LY-426965
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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